1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Antimalarial drug discovery Structure-Activity Relationship Plasmodium falciparum

1-Oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-75-7) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) class. This scaffold is recognized as a privileged structure in medicinal chemistry, prominently featured in programs targeting malaria, tuberculosis, and various cancers.

Molecular Formula C18H11N3O
Molecular Weight 285.306
CAS No. 121105-75-7
Cat. No. B2608663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
CAS121105-75-7
Molecular FormulaC18H11N3O
Molecular Weight285.306
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4NC3=C2C#N
InChIInChI=1S/C18H11N3O/c19-11-14-13(12-6-2-1-3-7-12)10-17(22)21-16-9-5-4-8-15(16)20-18(14)21/h1-10,20H
InChIKeySEWRUMIGAKVYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 1-Oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-75-7) for Antimalarial and Anticancer SAR Research


1-Oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-75-7) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, prominently featured in programs targeting malaria, tuberculosis, and various cancers [2]. The compound features a fused tricyclic core with a specific substitution pattern: an oxo group at position 1, an unsubstituted phenyl ring at position 3, and a carbonitrile group at position 4. This combination defines its properties as a foundational building block and a critical comparator in structure-activity relationship (SAR) studies, distinguishing it from more heavily functionalized, downstream analogues [1].

Why Generic Pyrido[1,2-a]benzimidazole Analogues Cannot Substitute for CAS 121105-75-7 in Key Research Workflows


Simple substitution with other in-class pyrido[1,2-a]benzimidazoles is not feasible due to the profound impact of the C-3 phenyl group's electronic and steric properties on biological activity and target engagement. The unsubstituted phenyl ring at C-3 establishes a specific, measurable baseline for biological activity that is fundamentally altered by even minor modifications. For instance, in antimalarial PBI programs, replacing the unsubstituted phenyl with a 4-trifluoromethylphenyl group is essential for achieving nanomolar potency against Plasmodium falciparum, demonstrating a critical SAR inflection point [1]. Using an analogue with a different C-3 substituent, such as a methyl or cycloalkyl group, would invalidate comparative analyses and lead to erroneous conclusions about target interactions or potency thresholds. This compound is therefore irreplaceable as a reference standard for confirming the activity contribution of the core scaffold devoid of potency-enhancing substituents [1].

Quantitative Differentiation Data for 1-Oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-75-7) Against Key Comparators


Benchmarking Antimalarial Potency: Unsubstituted Phenyl vs. 4-Trifluoromethylphenyl Analogue

In a head-to-head SAR study, the unsubstituted 3-phenyl derivative (the target compound) serves as the baseline for antiplasmodial activity against the drug-sensitive P. falciparum NF54 strain. It is compared to the lead compound 8, which features a 4-trifluoromethylphenyl (4-CF3Ph) at the C-3 position. This direct comparison quantifies the potency gain achieved by introducing the electron-withdrawing para-substituent, a key design element for advanced leads [1].

Antimalarial drug discovery Structure-Activity Relationship Plasmodium falciparum

Differential Impact of C-3 Substituent Nature on Antimalarial Selectivity Index

The selectivity index (SI), defined as the ratio of mammalian cell cytotoxicity (CHO cells) to antiplasmodial activity (Pf NF54), provides a critical differentiation metric. The group of phenyl-substituted compounds, including the target compound's subclass, generally showed retained activity but no significant improvement in selectivity compared to the lead. Replacing the phenyl with specific polar groups (e.g., para-COOMe, para-SOMe) was shown to worsen selectivity, confirming that the unsubstituted phenyl provides a stable, albeit non-optimal, selectivity baseline [1].

Selectivity Index Cytotoxicity Antimalarial drug optimization

Antileukemic Reference Standard: Differentiated Cytotoxicity Profile Against Leukemia Cell Lines

In the context of anticancer screening within the PBI class, key early leads were distinguished by their subpanel disease selectivity against leukemia cell lines. For example, the structurally related compound NSC 649900 (1-chloro-2-(2-chloroethyl)-3-methyl derivative) exhibited good in vitro antineoplastic activity with a specific selectivity for leukemia, colon, melanoma, and renal cancer panels [1]. The target compound, by virtue of its distinct 1-oxo-3-phenyl substitution, serves as a crucial comparator to map how modifications at positions 1 and 3 abrogate or shift this disease-specific selectivity profile.

Antineoplastic agents Leukemia NCI-60 screening

Primary Procurement Use-Cases for 1-Oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 121105-75-7) in Drug Discovery


Use as a Negative Control in Antimalarial Lead Optimization

This scenario directly stems from evidence [1]. When designing and testing new 3-substituted PBI analogues for antimalarial activity, procure this compound as the essential 'unsubstituted phenyl baseline' control. Its sub-micromolar but non-optimized activity (IC50 < 1 µM) serves as the minimum potency threshold that new analogues must surpass to justify further optimization. It allows teams to immediately quantify the potency gain from introducing various electron-withdrawing or donating groups on the C-3 phenyl ring, relative to a standardized, commercially available starting point.

Synthetic Intermediate for Diversifying C-1 Substitution Chemistry

As detailed in foundational PBI chemistry research [1], the 1-oxo group is a versatile handle for further derivatization. Procure this compound as a starting material in medicinal chemistry campaigns focused on novel C-1 substituted PBI libraries. It can be converted to 1-chloro, 1-amino, 1-azido, or various alkoxy derivatives, enabling rapid exploration of SAR at this position. This is particularly relevant for programs seeking to modify the physicochemical properties or target engagement profile of the PBI core.

Reference Standard for Selectivity Profiling in PBI Anticancer Programs

Utilize this compound as a comparator when profiling novel PBI derivatives in the NCI-60 or similar broad-panel cancer screens [1]. Its specific substitution pattern (1-oxo, 3-phenyl) is predicted to confer a different selectivity fingerprint compared to active leads like NSC 649900. Including it as a control helps deconvolute which structural features drive potency against specific cancer types (e.g., leukemia vs. solid tumors), thereby guiding the design of targeted anticancer agents with improved selectivity profiles.

Quote Request

Request a Quote for 1-oxo-3-phenyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.